molecular formula C18H17ClF2N2O3 B2399687 2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide CAS No. 1118822-77-7

2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide

Cat. No.: B2399687
CAS No.: 1118822-77-7
M. Wt: 382.79
InChI Key: YBUOWRKOEMWRLY-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide is a synthetic organic compound. This complex molecule is part of a class of compounds known for their significant applications in medicinal chemistry and pharmaceuticals. It exhibits various interesting chemical and biological properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide generally involves multiple steps, starting from readily available precursors. The process typically includes:

  • Formation of the pyridine ring: : This can be achieved through cyclization reactions.

  • Functional group modifications: : Introduction of the chloro and methoxy groups.

  • Final assembly: : Coupling the pyridine derivative with the cyclopropylamine under appropriate conditions.

Industrial Production Methods: Industrial production of such complex molecules often involves optimizing the laboratory synthesis for scale-up. This includes enhancing the yield, reducing the number of steps, and ensuring the purity of the final product. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might involve reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : The chloro group in the compound can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : Ethanol, dichloromethane, and water.

  • Catalysts: : Palladium on carbon, platinum catalysts.

Major Products: These reactions can lead to the formation of various intermediates and derivatives, which may possess distinct properties and applications.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide finds use in:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Industry: : Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, inhibiting their activity or modulating their function. These interactions can lead to various biological effects, making the compound valuable for therapeutic purposes.

Comparison with Similar Compounds

  • 2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methylphenyl]methyl}pyridine-4-carboxamide: Similar structure with a slight variation in the methoxy group.

  • 2-chloro-N-cyclopropyl-N-{[4-(trifluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide: Variation in the difluoromethoxy group.

  • N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide: Missing the chloro group.

These comparisons highlight how slight modifications can significantly impact the compound's properties and applications.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O3/c1-25-15-8-11(2-5-14(15)26-18(20)21)10-23(13-3-4-13)17(24)12-6-7-22-16(19)9-12/h2,5-9,13,18H,3-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUOWRKOEMWRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(C2CC2)C(=O)C3=CC(=NC=C3)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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